molecular formula C23H23N3O6 B6116243 N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE

N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE

Cat. No.: B6116243
M. Wt: 437.4 g/mol
InChI Key: UPHGBQNCTZUQET-UHFFFAOYSA-N
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Description

N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridine-2,5-dicarboxamide derivatives This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can modulate the activity of metalloenzymes. Additionally, it can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to the presence of 2,4-dimethoxyphenyl groups, which impart specific electronic and steric properties to the compound. These properties influence its reactivity, binding affinity, and overall stability, making it distinct from other similar compounds .

Properties

IUPAC Name

2-N,5-N-bis(2,4-dimethoxyphenyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-29-15-6-9-17(20(11-15)31-3)25-22(27)14-5-8-19(24-13-14)23(28)26-18-10-7-16(30-2)12-21(18)32-4/h5-13H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHGBQNCTZUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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